6-(2-Ethoxyphenyl)pyrimidine-4-carbonitrile
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Overview
Description
6-(2-Ethoxyphenyl)pyrimidine-4-carbonitrile is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with an ethoxyphenyl group at the 6-position and a cyano group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Ethoxyphenyl)pyrimidine-4-carbonitrile typically involves the reaction of 2-ethoxybenzaldehyde with malononitrile and a suitable catalyst under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyrimidine ring. The general reaction conditions include the use of ethanol as a solvent and piperidine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-Ethoxyphenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the cyano group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 6-(2-Ethoxyphenyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Methoxyphenyl)pyrimidine-4-carbonitrile
- 6-(2-Chlorophenyl)pyrimidine-4-carbonitrile
- 6-(2-Fluorophenyl)pyrimidine-4-carbonitrile
Uniqueness
6-(2-Ethoxyphenyl)pyrimidine-4-carbonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, the ethoxy group may enhance its solubility and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H11N3O |
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Molecular Weight |
225.25 g/mol |
IUPAC Name |
6-(2-ethoxyphenyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C13H11N3O/c1-2-17-13-6-4-3-5-11(13)12-7-10(8-14)15-9-16-12/h3-7,9H,2H2,1H3 |
InChI Key |
CXRUSGANZVIBCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC=NC(=C2)C#N |
Origin of Product |
United States |
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